6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including bromination, amination, and condensation reactionsThe final step involves the condensation of the bromo and amino intermediates with 2-(2-bromo-4,5-dimethoxyphenyl)ethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo groups to corresponding hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-6-methylpyridine: Shares similar structural features but differs in the substitution pattern on the pyrimidine ring.
Fluorinated Pyridines: Similar in terms of halogen substitution but differ in the type of halogen and overall structure.
Uniqueness
6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromo and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15Br2N3O4 |
---|---|
Molecular Weight |
449.09 g/mol |
IUPAC Name |
6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15Br2N3O4/c1-22-9-5-7(8(15)6-10(9)23-2)3-4-19-12(17)11(16)13(20)18-14(19)21/h5-6H,3-4,17H2,1-2H3,(H,18,20,21) |
InChI Key |
PQRSRSOMHVJDLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=C(C(=O)NC2=O)Br)N)Br)OC |
Origin of Product |
United States |
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